4-((4-Iodophenoxy)methyl)benzaldehyde
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Overview
Description
4-((4-Iodophenoxy)methyl)benzaldehyde is an organic compound with the molecular formula C14H11IO2. It is characterized by the presence of an iodophenoxy group attached to a benzaldehyde moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Iodophenoxy)methyl)benzaldehyde typically involves the reaction of 4-iodophenol with benzyl chloride under basic conditions to form 4-((4-iodophenoxy)methyl)benzyl chloride. This intermediate is then oxidized to the corresponding benzaldehyde using an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-((4-Iodophenoxy)methyl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC, MnO2
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of catalysts such as palladium or copper.
Major Products Formed
Oxidation: 4-((4-Iodophenoxy)methyl)benzoic acid
Reduction: 4-((4-Iodophenoxy)methyl)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-((4-Iodophenoxy)methyl)benzaldehyde has several applications in scientific research:
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and in the development of enzyme inhibitors.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((4-Iodophenoxy)methyl)benzaldehyde depends on the specific reactions it undergoes. For instance, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent. In substitution reactions, the iodine atom is replaced by a nucleophile, facilitated by the catalyst, leading to the formation of new carbon-nucleophile bonds .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Bromophenoxy)methyl)benzaldehyde
- 4-((4-Chlorophenoxy)methyl)benzaldehyde
- 4-((4-Fluorophenoxy)methyl)benzaldehyde
Comparison
Compared to its bromine, chlorine, and fluorine analogs, 4-((4-Iodophenoxy)methyl)benzaldehyde is unique due to the presence of the iodine atom, which is larger and more polarizable. This can influence the compound’s reactivity and the types of reactions it can undergo. For example, the iodine atom can be more easily substituted by nucleophiles compared to bromine, chlorine, or fluorine .
Properties
IUPAC Name |
4-[(4-iodophenoxy)methyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO2/c15-13-5-7-14(8-6-13)17-10-12-3-1-11(9-16)2-4-12/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOLEJVXEUESLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)I)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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